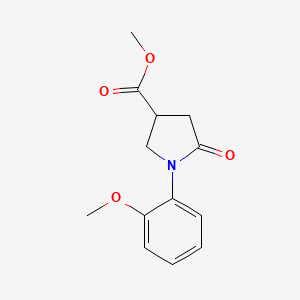

Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-11-6-4-3-5-10(11)14-8-9(7-12(14)15)13(16)18-2/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQNLJSCRKWEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

Esterification: The carboxylate ester group can be introduced through an esterification reaction involving a carboxylic acid and an alcohol in the presence of an acid catalyst.

Oxidation: The ketone functional group can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate may involve large-scale batch or continuous flow processes. These processes typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine-3-carboxylic acids exhibit promising antimicrobial activity against various pathogens, particularly Gram-positive bacteria and fungi.

Key Findings:

- Antibacterial Activity : Compounds structurally related to methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate have shown effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

- Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing activity against resistant strains of Candida auris and Aspergillus fumigatus .

Anticancer Properties

The anticancer potential of methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been investigated in various in vitro studies.

Case Studies:

- A549 Cell Line : Research involving the A549 human lung adenocarcinoma cell line indicated that derivatives of this compound could induce cytotoxicity comparable to established chemotherapeutic agents like cisplatin .

- Mechanism of Action : The anticancer activity appears to be structure-dependent, with modifications to the phenyl ring significantly influencing efficacy .

Antioxidant Activity

The antioxidant properties of methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate derivatives have also been explored.

Research Insights:

- DPPH Radical Scavenging : Studies using the DPPH radical scavenging method indicated that certain derivatives possess significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate | Methoxy group increases lipophilicity | Antimicrobial, anticancer, antioxidant |

| Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Chloro substituent enhances bioactivity | Stronger antioxidant effects |

| Methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Additional chlorine substituents | Potential anti-inflammatory properties |

Mechanism of Action

The mechanism of action of Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Methyl 1-[4-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate (Compound 3, )

- Structure : Para-methoxycarbonylphenyl substituent.

- Synthesis: Esterification of diacid in methanol with H₂SO₄ catalyst.

- Properties : Melting point 142–143°C; higher symmetry due to para-substitution may enhance crystallinity compared to the ortho-substituted target compound.

Methyl 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (CAS 139731-96-7, )

- Structure : Ortho-hydroxyphenyl substituent.

- Properties : The hydroxyl group enables hydrogen bonding, increasing aqueous solubility compared to the methoxy analog. However, the hydroxyl group’s acidity may reduce metabolic stability in vivo.

- Biological Relevance : Hydroxyl-containing analogs are often associated with enhanced antioxidant activity due to radical scavenging capabilities .

1-(5-Chloro-2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid ()

- Structure : Chlorine and methoxy substituents on the phenyl ring; carboxylic acid at the 3-position.

- Properties: The carboxylic acid group increases polarity (logP ~1.5 lower than ester analogs), improving water solubility.

- Applications : Likely serves as an intermediate for prodrug synthesis (e.g., ester derivatives like the target compound).

Benzyl and Fluorinated Analogs

Methyl 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylate ()

- Structure : 4-Methoxybenzyl group at the 1-position.

- Properties : The benzyl moiety increases lipophilicity (predicted logP ~1.8), enhancing membrane permeability. The para-methoxy group may confer stability against oxidative metabolism compared to ortho-substituted derivatives.

Methyl 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylate (CAS 1171317-52-4, )

- Structure : 4-Fluorobenzyl substituent.

- The compound’s molar mass (251.25 g/mol) is comparable to the target compound .

Chlorophenyl Derivatives ()

- Examples :

- Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (95% purity).

- Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (96% purity).

- Key Differences :

- Ortho-chloro : Increased steric hindrance may reduce reaction rates in nucleophilic substitutions.

- Para-chloro : Enhanced electronic effects (electron-withdrawing) could stabilize negative charges in intermediates.

Antioxidant Activity Comparison ()**

Compounds with hydroxyl or thiol groups (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxotriazol-3-yl)pyrrolidin-2-one) exhibit 1.35× higher antioxidant activity than ascorbic acid in DPPH assays . In contrast, methoxy-substituted analogs like the target compound may show reduced radical scavenging due to the lack of H-donating groups but improved stability under oxidative conditions.

Structural Characterization

- NMR : The target’s ortho-methoxy group would show distinct ¹H-NMR shifts (δ ~3.8–4.0 ppm for OCH₃) and coupling patterns compared to para-substituted analogs.

- X-ray Crystallography : highlights the use of SHELX software for structural confirmation, applicable to the target compound .

Biological Activity

Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate belongs to a class of pyrrolidine derivatives. Its chemical structure is characterized by a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylate moiety, which may contribute to its biological properties.

Molecular Formula: CHNO

Molecular Weight: 235.26 g/mol

Mechanisms of Biological Activity

The biological activity of methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Interaction: It could interact with specific receptors, potentially modulating their activity and influencing physiological responses.

- Antioxidant Properties: Preliminary studies suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds can exhibit anticancer properties. Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has shown promise in inhibiting the proliferation of cancer cell lines.

The IC values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness against various cancer types.

Antioxidant Activity

In vitro assays have demonstrated that methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate possesses antioxidant properties, which can be crucial for preventing cell damage caused by free radicals.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate was evaluated for its anticancer activity against multiple human cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in MCF-7 and A549 cells, with IC values that suggest strong potential as an anticancer agent .

Study 2: Mechanistic Insights

A mechanistic study investigated the interaction of this compound with cellular pathways involved in apoptosis. The findings revealed that treatment with methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate led to increased caspase activity, indicating its role in promoting programmed cell death in cancer cells .

Q & A

Q. What synthetic routes are commonly employed for Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via a multi-step approach. For example, a related pyrrolidinone derivative was prepared by reacting 2-amino-4-methylphenol with itaconic acid under reflux in water, followed by esterification using methanol and sulfuric acid as a catalyst . Critical parameters include:

- Reflux duration : Extended reflux (e.g., 6–8 hours) ensures complete cyclization.

- Purification : Acid-base workup (e.g., NaOH dissolution followed by HCl acidification) removes unreacted starting materials.

- Catalyst concentration : Sulfuric acid (0.5–1.0 eq.) balances esterification efficiency and side reactions. Yield optimization may require column chromatography or recrystallization from methanol .

Q. Which spectroscopic techniques are essential for structural confirmation, and how are key spectral features interpreted?

Key methods include:

- ¹H/¹³C NMR : The methoxy group (2-methoxyphenyl) appears as a singlet at ~3.8 ppm (¹H) and ~55 ppm (¹³C). The pyrrolidinone carbonyl resonates at ~170–175 ppm (¹³C) .

- FT-IR : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrrolidinone C=O) confirm functional groups .

- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 61.03% observed vs. 61.27% calculated) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, and what challenges arise during refinement?

Single-crystal X-ray diffraction provides absolute configuration determination. For example, diastereoselective synthesis of analogous methyl 3-aryl-5-oxopyrrolidine-2-carboxylates confirmed relative configurations via crystallography . Challenges include:

- Disorder : Flexible substituents (e.g., methoxyphenyl) may require modeling with split positions.

- Twinning : Use of SHELXL (TWIN/BASF commands) to refine twinned data .

- Data quality : High-resolution (<1.0 Å) data reduces uncertainty in electron density maps.

Q. What in vitro models are suitable for evaluating antimicrobial activity, and how should conflicting bioactivity data be analyzed?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls (e.g., ciprofloxacin) .

- Data contradictions : If MIC values vary across replicates, statistical tools (e.g., ANOVA with post-hoc Tukey tests) identify outliers. Confounding factors (e.g., solubility issues) require counter-screens (e.g., hemolysis assays to rule out membrane disruption artifacts) .

Q. How can discrepancies between NMR and computational (DFT) data regarding molecular conformation be resolved?

- Variable-temperature NMR : Assesses conformational flexibility (e.g., coalescence of proton signals at elevated temperatures).

- DFT optimization : Compare computed (e.g., B3LYP/6-31G*) and experimental geometries. For example, torsional angles of the methoxyphenyl group may differ due to crystal packing forces .

- Molecular dynamics simulations : Model solvent effects to reconcile solution-state NMR with solid-state crystallographic data .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.